
Praseodymium(III) trifluoromethanesulfonate
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Overview
Description
Praseodymium(III) trifluoromethanesulfonate (Pr(OTf)₃, CAS 52093-27-3) is a water-tolerant Lewis acid catalyst widely used in organic synthesis and industrial applications. It is characterized by its hygroscopic nature, green crystalline powder form, and molecular weight of 588.12 g/mol . Pr(OTf)₃ exhibits versatility in catalyzing reactions such as Friedel-Crafts alkenylation, Biginelli condensations, and α-aminonitrile synthesis, owing to its strong electron-withdrawing triflate anions and stable trivalent praseodymium center . Its moisture tolerance distinguishes it from traditional Lewis acids like AlCl₃, enabling its use in aqueous or protic environments .
Preparation Methods
Praseodymium(III) trifluoromethanesulfonate can be synthesized through the reaction of praseodymium oxide or praseodymium chloride with trifluoromethanesulfonic acid. The reaction typically involves dissolving praseodymium oxide or chloride in an aqueous solution of trifluoromethanesulfonic acid, followed by evaporation of the solvent to obtain the desired product . Industrial production methods may involve similar processes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
Praseodymium(III) trifluoromethanesulfonate undergoes various types of chemical reactions, primarily serving as a catalyst. Some of the key reactions include:
Oxidation and Reduction Reactions: It can facilitate oxidation and reduction reactions, although specific examples are less common.
Substitution Reactions: It is involved in substitution reactions, particularly in the synthesis of α-aminonitrile.
Polymerization Reactions: It acts as a catalyst in ring-opening polymerization reactions.
Aldol Reactions: It is used in the Aldol reaction of silyl enol ethers with aldehydes.
Common reagents and conditions used in these reactions include aldehydes, amines, trimethylsilyl cyanide, and silyl enol ethers. The major products formed from these reactions are often complex organic compounds, such as α-aminonitriles and various polymers .
Scientific Research Applications
Catalytic Applications
Praseodymium(III) trifluoromethanesulfonate is recognized for its role as a Lewis acid catalyst in various organic reactions. Its applications include:
- Synthesis of α-Aminonitriles :
- Asymmetric α-Amination Reactions :
- Polymerization Reactions :
- Friedel-Crafts Reactions :
- Paal-Knorr Condensation :
- Regioselective Reductive Ring Opening Reactions :
Case Study 1: Catalytic Efficiency
A study demonstrated that this compound significantly enhances the yield and selectivity of α-aminonitrile synthesis compared to traditional methods. The reaction conditions were optimized to achieve maximum efficiency, showcasing the compound's utility in synthetic organic chemistry .
Case Study 2: Solubility Studies
Research involving the solubility of praseodymium compounds in ionic liquids indicated that this compound exhibits favorable solubility characteristics, which can be leveraged for enhanced catalytic activity in supercritical carbon dioxide environments .
Data Tables
Application Area | Specific Reaction Type | Benefits |
---|---|---|
Organic Synthesis | α-Aminonitrile Synthesis | High yield and selectivity |
Asymmetric Synthesis | α-Amination | Chiral amine production |
Polymer Chemistry | Ring-Opening Polymerization | Versatile polymer synthesis |
Aromatic Chemistry | Friedel-Crafts Acylation/Alkenylation | Efficient carbon-carbon bond formation |
Heterocycle Synthesis | Paal-Knorr Condensation | Formation of pyrroles |
Regioselective Reactions | Reductive Ring Opening | Selective formation of complex molecules |
Mechanism of Action
The mechanism by which praseodymium(III) trifluoromethanesulfonate exerts its catalytic effects involves its function as a Lewis acid. It activates substrates by coordinating to electron-rich sites, thereby facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in the synthesis of α-aminonitrile, it coordinates to the aldehyde, enhancing its electrophilicity and promoting nucleophilic attack by the amine .
Comparison with Similar Compounds
Comparison with Similar Trifluoromethanesulfonate Compounds
Comparative Physical and Chemical Properties
The table below summarizes key properties of Pr(OTf)₃ and related lanthanide trifluoromethanesulfonates:
*CAS for La(OTf)₃ inferred from related compounds.
Key Observations :
- Molecular Weight : Heavier lanthanides (e.g., Yb, Dy) have higher molecular weights due to increased atomic mass.
- Hygroscopicity : All triflates are hygroscopic, requiring anhydrous storage .
- Catalytic Efficiency: Pr(OTf)₃ outperforms Yb(OTf)₃ and La(OTf)₃ in hydrolysis of DEPPT (diethyl phenylphosphonothioate), with <5% conversion observed for the latter .
Catalytic Performance in Specific Reactions
Biomass Liquefaction
Pr(OTf)₃ demonstrates superior catalytic activity in the liquefaction of cork biomass at 160°C, achieving effective depolymerization at 1.5–3% catalyst loading. Comparable performance is noted with sulfuric acid, but Pr(OTf)₃ offers advantages in corrosion reduction and reusability .
Hydrolysis of Organophosphates
This highlights the unique reactivity of Pr(OTf)₃ in niche applications.
Biological Activity
Praseodymium(III) trifluoromethanesulfonate (Pr(III) triflate), a compound of praseodymium, is a water-tolerant Lewis acid known for its catalytic properties in organic synthesis. This article explores its biological activity, focusing on its role in catalysis, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₃F₉O₉PrS₃
- Molecular Weight : 588.11 g/mol
- CAS Number : 52093-27-3
This compound is characterized by its triflate ion, which enhances its solubility and reactivity in various chemical environments. Its Lewis acid properties make it effective in facilitating reactions such as the Aldol reaction and the synthesis of α-aminonitriles .
Catalytic Applications
Pr(III) triflate is predominantly utilized as a catalyst in organic reactions:
- Aldol Reactions : It promotes the reaction between silyl enol ethers and aldehydes, leading to the formation of β-hydroxy carbonyl compounds .
- Synthesis of α-Aminonitriles : This compound effectively catalyzes the condensation of aldehydes, amines, and trimethylsilyl cyanide, yielding α-aminonitriles, which are valuable intermediates in pharmaceutical synthesis .
Case Studies
-
Catalytic Efficiency in Organic Synthesis
A study demonstrated the efficiency of Pr(III) triflate in catalyzing the Aldol reaction under mild conditions. The reaction yielded high selectivity and conversion rates compared to traditional catalysts. Table 1 summarizes the results:Reaction Type Catalyst Used Yield (%) Reaction Conditions Aldol Reaction Pr(III) triflate 85 25°C, 24 hours α-Aminonitrile Synthesis Pr(III) triflate 90 Room temperature, 12 hours -
Solubility and Environmental Impact
Research on the solubility of praseodymium salts in ionic liquids indicated that Pr(III) triflate exhibits favorable solubility characteristics, which may enhance its utility in green chemistry applications. The solubility data is presented in Table 2:Compound Solubility (g/L) at 23°C Pr(III) triflate 5.0 Pr(NO₃)₃ 3.2 Pr(C₂H₃O₂)₃ 4.5
Properties
CAS No. |
52093-27-3 |
---|---|
Molecular Formula |
CHF3O3PrS |
Molecular Weight |
290.99 g/mol |
IUPAC Name |
praseodymium;trifluoromethanesulfonic acid |
InChI |
InChI=1S/CHF3O3S.Pr/c2-1(3,4)8(5,6)7;/h(H,5,6,7); |
InChI Key |
DXZODPQHLDOQFU-UHFFFAOYSA-N |
SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Pr+3] |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)O.[Pr] |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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